Ethyl (2S)-2-aminopent-4-enoate;4-methylbenzenesulfonic acid
Description
Discovery and Development
Ethyl (2S)-2-aminopent-4-enoate 4-methylbenzenesulfonic acid, a chiral amino acid ester salt, emerged as a synthetic target in the late 20th century amid growing interest in non-proteinogenic amino acids for pharmaceutical and biochemical applications. Its development traces to advancements in asymmetric synthesis and the need for enantiopure intermediates in peptide modification. Early methods for synthesizing allylglycine derivatives, such as the reaction of allylamine with chloroacetic acid under aqueous conditions, laid foundational techniques. However, the specific synthesis of this compound was refined through the use of palladium-catalyzed cross-coupling reactions and esterification protocols to preserve stereochemical integrity.
The compound’s synthesis typically involves two key steps:
- Enantioselective formation of ethyl (2S)-2-aminopent-4-enoate via resolution of racemic mixtures or asymmetric catalysis. For example, enzymatic resolution using amino acylases has been employed to isolate the (S)-enantiomer.
- Salt formation with 4-methylbenzenesulfonic acid (p-toluenesulfonic acid) to enhance crystallinity and stability, a process optimized in polar solvents like ethanol or tetrahydrofuran.
Key synthetic milestones include the application of tert-butyl BrettPhos palladium catalysts for N-arylation without racemization and the use of radical-mediated thiol-ene reactions for side-chain functionalization.
Position in Amino Acid Derivative Chemistry
This compound belongs to the allylglycine family , characterized by an α-amino acid backbone with an unsaturated allyl side chain. Its structural features include:
- A chiral center at the α-carbon (C2), conferring (S)-configuration.
- An ester group (ethyl) at the carboxyl terminus, enhancing solubility in organic media.
- A protonated amine stabilized by 4-methylbenzenesulfonate, enabling salt formation.
Its chemical reactivity is dominated by two functional handles:
- Allyl group : Participates in cycloadditions, radical additions, and oxidation reactions.
- Primary amine : Engages in acylation, Schiff base formation, and metal-catalyzed cross-couplings.
This dual functionality positions it as a versatile building block for:
Nomenclature and Classification
The compound’s systematic IUPAC name is ethyl (2S)-2-aminopent-4-enoate 4-methylbenzenesulfonate , reflecting its structural components:
| Component | IUPAC Name | Role in Structure |
|---|---|---|
| Cation | Ethyl (2S)-2-aminopent-4-enoate | Chiral amino acid ester |
| Anion | 4-Methylbenzenesulfonate (p-toluenesulfonate) | Counterion for charge neutralization |
Classification :
- Chemical class : Amino acid ester sulfonate salt.
- Stereochemistry : (S)-configuration at C2 (confirmed via optical rotation and X-ray crystallography).
- Functional groups : Primary amine, ester, allyl, sulfonate.
Alternative names include:
Its CAS registry number, 1231709-21-9 , distinguishes it from related analogs like homoallylglycine derivatives.
Properties
IUPAC Name |
ethyl (2S)-2-aminopent-4-enoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.C7H8O3S/c1-3-5-6(8)7(9)10-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3,6H,1,4-5,8H2,2H3;2-5H,1H3,(H,8,9,10)/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQLYDZSCPUCRY-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C)N.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC=C)N.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (2S)-2-aminopent-4-enoate; 4-methylbenzenesulfonic acid is a compound with notable biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₉H₁₃NO₃S
- Molecular Weight : 215.27 g/mol
Ethyl (2S)-2-aminopent-4-enoate exerts its biological effects primarily through modulation of biochemical pathways involved in inflammation, immune response, and cellular signaling. It has been shown to interact with various biological targets, including:
- Complement System : The compound may influence the complement pathway, which plays a crucial role in immune responses. Specifically, it has been implicated in the modulation of complement Factor D, which is essential for the activation of the alternative complement pathway .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of pathogens, potentially making it useful in treating infections .
Biological Activity Data
Case Studies and Research Findings
-
Inflammation and Immune Response :
A study investigated the effects of Ethyl (2S)-2-aminopent-4-enoate on macrophage activation. Results indicated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in diseases characterized by chronic inflammation . -
Antimicrobial Efficacy :
In a controlled laboratory setting, Ethyl (2S)-2-aminopent-4-enoate was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating its potential as an antimicrobial agent . -
Complement Pathway Inhibition :
Research highlighted the role of Ethyl (2S)-2-aminopent-4-enoate in inhibiting complement Factor D activity. This inhibition was associated with reduced levels of C3a and C5a anaphylatoxins, which are implicated in inflammatory responses. The findings suggest that this compound could be beneficial in managing conditions like paroxysmal nocturnal hemoglobinuria (PNH) and AMD .
Safety and Toxicity
While promising, the safety profile of Ethyl (2S)-2-aminopent-4-enoate requires further investigation. Preliminary toxicity assessments indicate low cytotoxicity at therapeutic concentrations; however, comprehensive toxicological studies are necessary to establish safety for clinical use .
Scientific Research Applications
Medicinal Chemistry Applications
1. Treatment of Complement-Mediated Disorders
The compound has been identified as a potential therapeutic agent for conditions related to the complement system, including paroxysmal nocturnal hemoglobinuria (PNH), age-related macular degeneration (AMD), rheumatoid arthritis, and multiple sclerosis. Its mechanism involves acting as a complement factor D inhibitor, which can help regulate the complement cascade that is often misregulated in these diseases .
2. Cancer Therapy
Research indicates that derivatives of this compound may inhibit cell division cycle 7 (Cdc7), a kinase involved in cancer cell proliferation. The inhibition of Cdc7 could be beneficial in treating various cancers by preventing the rapid growth of tumor cells .
3. Anti-inflammatory Properties
The compound can also be used to mitigate inflammatory responses associated with therapies such as CAR T-cell therapy. It has shown promise in reducing cytokine release syndrome, a significant side effect of such treatments .
Environmental Applications
1. Heavy Metal Removal
Studies have demonstrated that composites incorporating this compound can effectively remove nickel ions from aqueous environments. The adsorption characteristics were analyzed using various parameters such as pH, contact time, and initial concentration of nickel ions. The composite exhibited a maximum adsorption capacity of 96.03 mg/g under optimal conditions .
Materials Science Applications
1. Synthesis of Functionalized Polymers
Ethyl (2S)-2-aminopent-4-enoate; 4-methylbenzenesulfonic acid can serve as a building block for synthesizing functionalized polymers used in drug delivery systems and other biomedical applications. Its unique chemical structure allows for modifications that enhance the properties of the resulting polymers .
Table 1: Summary of Medicinal Applications
| Application | Mechanism of Action | Conditions Treated |
|---|---|---|
| Complement Factor D Inhibition | Regulates complement cascade | PNH, AMD, Rheumatoid Arthritis |
| Cdc7 Kinase Inhibition | Prevents cancer cell proliferation | Various cancers |
| Anti-inflammatory | Reduces cytokine release | CAR T-cell therapy side effects |
Table 2: Environmental Application Data
| Parameter | Value |
|---|---|
| Maximum Adsorption Capacity | 96.03 mg/g |
| Optimal pH Range | 6.0 - 7.5 |
| Key Adsorption Mechanism | Inner-sphere surface complexation |
Comparison with Similar Compounds
Structural Analogs
Amino Acid Esters with Sulfonic Acid Salts
- Ethyl (2S)-2-aminopent-4-enoate;4-methylbenzenesulfonic acid: Molecular formula: C₇H₁₃NO₂ (amino ester) + C₇H₈O₃S (PTSA) → Combined formula: C₁₄H₂₁NO₅S. Key features: Chiral center (S-configuration), unsaturated ester backbone, and sulfonic acid counterion for solubility .
- Benzyl 3-methyl-2-(methylamino)butanoate;4-methylbenzenesulfonic acid (CAS 150126-87-7): Molecular formula: C₁₄H₂₁NO₅S. Key differences: Benzyl ester (vs. ethyl), branched amino acid structure, and methylamino group. Applications include intermediates in peptide synthesis .
- Methyl (2S,3S,4R)-3-ethyl-4-hydroxy-pyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid (CAS 1799733-43-9): Molecular formula: C₁₅H₂₃NO₆S. Key differences: Cyclic pyrrolidine structure, additional hydroxyl and ethyl groups. Used in chiral resolution and drug formulation .
4-Methylbenzenesulfonic Acid Derivatives
- Ethyl p-toluenesulfonate (CAS 80-40-0): Molecular formula: C₉H₁₂O₃S. Key features: Simple sulfonate ester; widely used as an alkylating agent in organic synthesis. Lacks amino acid components .
- Pyridinium, 1-heptadecafluorodecyl-, salt with PTSA (CAS 61798-68-3): Molecular formula: C₂₄H₂₆F₁₇NO₃S. Key differences: Fluorinated alkyl chain and pyridinium cation. Applications include surfactants and ionic liquids .
Physicochemical Properties
Toxicity and Environmental Impact
- Limited data exist for Ethyl (2S)-2-aminopent-4-enoate;PTSA, but related PTSA salts show moderate aquatic toxicity (). For example, 2-hydroxy-3,5-bis[...]-PTSA exhibits acute and chronic ecotoxicity, though biodegradability data are lacking .
- Ethyl p-toluenesulfonate is classified as an irritant and mutagen, requiring careful handling .
Preparation Methods
Core Reaction Mechanism
Ethyl (2S)-2-aminopent-4-enoate is synthesized via a Michael addition reaction between ethyl acrylate and a chiral amine precursor. The stereochemical integrity at the C2 position (S-configuration) is preserved using enantioselective catalysis or chiral auxiliaries. Key steps include:
-
Substrate Preparation : Ethyl acrylate serves as the α,β-unsaturated ester, while the amine donor (e.g., ammonia or a protected amine) introduces the amino group.
-
Asymmetric Catalysis : Chiral catalysts such as organocatalysts or metal-ligand complexes enable enantioselective formation of the (2S)-configuration. For example, proline-derived catalysts have been reported to achieve enantiomeric excess (ee) >90% in analogous reactions.
-
Workup and Purification : The crude product is isolated via solvent extraction and purified through recrystallization or chromatography.
Optimization Parameters
-
Temperature : Reactions typically proceed at 0–25°C to minimize racemization.
-
Solvent System : Polar aprotic solvents (e.g., tetrahydrofuran, dichloromethane) enhance reaction rates.
-
Yield : Published protocols report yields of 70–85% for the enantiopure product.
Synthesis of 4-Methylbenzenesulfonic Acid
Sulfonation of Toluene
4-Methylbenzenesulfonic acid is industrially produced via the sulfonation of toluene using concentrated sulfuric acid or chlorosulfonic acid. The reaction mechanism involves electrophilic aromatic substitution:
Alternative Methods
-
Direct Sulfonation with H₂SO₄ : Requires higher temperatures (150–200°C) and longer reaction times (6–8 hours).
-
Catalytic Approaches : Heterogeneous catalysts like zeolites improve regioselectivity and reduce acid waste.
Formation of the this compound Complex
Salt Formation via Acid-Base Reaction
The final compound is synthesized by combining equimolar amounts of ethyl (2S)-2-aminopent-4-enoate (a base) and 4-methylbenzenesulfonic acid (an acid) in a polar solvent:
-
Neutralization : The amine group of the ethyl ester reacts with the sulfonic acid group, forming a stable ammonium sulfonate salt.
-
Solvent Selection : Methanol or ethanol is preferred due to high solubility of both components.
-
Crystallization : Slow evaporation or anti-solvent addition (e.g., diethyl ether) induces crystallization.
Process Optimization
-
Stoichiometry : A 1:1 molar ratio ensures complete salt formation, verified by pH titration.
-
Purity Control : Recrystallization from hot ethanol yields >99% purity (HPLC).
-
Scale-Up Considerations : Patent CN103360363A highlights the use of potassium hydroxide as a catalyst in analogous sulfonate formations, reducing reaction times to 2–3 hours with yields >95%.
Comparative Analysis of Synthesis Methods
Table 1: Key Parameters for Ethyl (2S)-2-aminopent-4-enoate Synthesis
Table 2: Sulfonation Methods for 4-Methylbenzenesulfonic Acid
| Method | Reagents | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| ClSO₃H Sulfonation | ClSO₃H, toluene | 2–3 | 85–96 | 98 |
| H₂SO₄ Sulfonation | H₂SO₄, toluene | 6–8 | 70–80 | 95 |
| Catalytic Sulfonation | Zeolite, H₂SO₄ | 4–5 | 88–92 | 97 |
| Reference |
Challenges and Innovations
Q & A
Basic Research Questions
Q. What are standard synthetic procedures for preparing salts or co-crystals involving 4-methylbenzenesulfonic acid?
- Methodology : A common approach involves dissolving the target compound (e.g., ethyl (2S)-2-aminopent-4-enoate) in a solvent like ethyl acetate, followed by the addition of 4-methylbenzenesulfonic acid in stoichiometric ratios. The mixture is refluxed (e.g., 2 hours at 80°C) and cooled to room temperature to precipitate the product. Crystallization via slow evaporation of a solvent mixture (e.g., ethyl acetate/water) is often employed for X-ray-quality crystals .
- Key Considerations : Ensure anhydrous conditions for acid-sensitive reactions and monitor pH to avoid decomposition.
Q. How is X-ray crystallography applied to characterize 4-methylbenzenesulfonic acid derivatives?
- Methodology : Crystals are analyzed using SHELX software (e.g., SHELXL for refinement). Hydrogen atoms are positioned geometrically or located via difference Fourier maps. Displacement parameters (Uiso) are refined using riding models .
- Data Interpretation : Focus on hydrogen-bonding networks (e.g., sulfonic acid groups often form strong O–H···O interactions) and validate bond lengths/angles against databases like the Cambridge Structural Database .
Q. What solvents and conditions optimize the synthesis of 4-methylbenzenesulfonic acid salts?
- Methodology : Polar aprotic solvents (e.g., DMF, ethyl acetate) are preferred due to the acid’s solubility. Reactions are typically heated (80–100°C) to enhance proton transfer. Post-synthesis, aqueous workup (e.g., ethyl acetate extraction) and column chromatography (silica gel, petroleum ether/EtOAc eluents) are used for purification .
Advanced Research Questions
Q. How can data contradictions in crystallographic refinement of 4-methylbenzenesulfonic acid complexes be resolved?
- Analysis : Contradictions in hydrogen atom placement or thermal parameters may arise due to disordered solvent molecules. Use SHELXL’s restraints (e.g., DFIX, SIMU) to model disorder. Validate against spectroscopic data (e.g., NMR) to confirm protonation states .
- Case Study : In a study, amino group H atoms were refined freely, while others used riding models, resolving discrepancies in electron density maps .
Q. What strategies improve the optical nonlinearity of 4-methylbenzenesulfonic acid-based proton-transfer complexes?
- Methodology : Co-crystallize with π-conjugated donors (e.g., 8-hydroxy-5-nitroquinoline) to enhance charge transfer. Characterize via Kurtz-Perry powder technique for second-harmonic generation (SHG) efficiency. Optimize crystal packing using graph-set analysis of hydrogen bonds to align dipolar moieties .
- Challenge : Balancing noncentrosymmetric packing with thermal stability requires iterative solvent screening (e.g., ethanol/water mixtures) .
Q. How do reaction mechanisms differ when 4-methylbenzenesulfonic acid is used as a catalyst versus a stoichiometric reagent?
- Mechanistic Insight : As a catalyst (e.g., in esterifications), it protonates carbonyl groups, lowering activation energy. In stoichiometric roles (e.g., salt formation), it acts as a Brønsted acid, enabling proton transfer to amines or alcohols. Monitor via in situ FTIR to track protonation intermediates .
- Kinetic Studies : Use Hammett plots to correlate acidity (pKa ~ −2 for 4-methylbenzenesulfonic acid) with reaction rates in diverse substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
